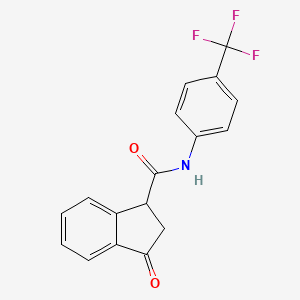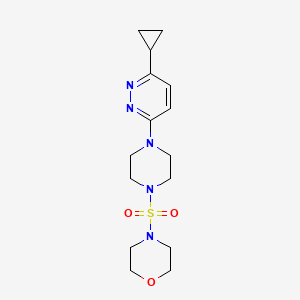
2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a dimethylamino group attached at the 2-position and a methoxy group at the 5-position of the pyrimidine ring. The carboxylic acid group is attached at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the various groups attached at the appropriate positions. The exact structure, including the arrangement of these groups in three-dimensional space, would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the dimethylamino and carboxylic acid groups could make it a candidate for reactions involving these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the carboxylic acid group could potentially make this compound acidic .科学的研究の応用
Plant Betalains: Chemistry and Biochemistry
Betalains are pigments with a nitrogenous core structure, derived from betalamic acid, showing potential for coloration and health-related properties. The synthesis pathway of betalains, involving tyrosine hydroxylation and DOPA dioxygenase activity, could serve as a model for understanding how derivatives of "2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid" might be synthesized or function in biological systems (Khan & Giridhar, 2015).
Conversion of Plant Biomass to Furan Derivatives
The review discusses the transformation of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF), highlighting the role of such compounds in sustainable chemistry. This suggests a possible interest in "this compound" for developing new polymers, functional materials, or biofuels from biomass sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Understanding Biocatalyst Inhibition by Carboxylic Acids
This review explores how carboxylic acids inhibit microbes used in fermentative production processes, suggesting a potential research avenue for "this compound" in understanding its interactions with microbial biocatalysts or as a precursor in synthetic biology applications (Jarboe, Royce, & Liu, 2013).
Biotechnological Routes Based on Lactic Acid Production from Biomass
This article reviews the production of lactic acid from biomass and its transformation into valuable chemicals, indicating potential biotechnological applications for carboxylic acid derivatives in green chemistry and biorefinery processes (Gao, Ma, & Xu, 2011).
Phosphonic Acid: Preparation and Applications
Phosphonic acids, with a phosphorus atom bonded to three oxygen atoms and one carbon atom, have diverse applications, suggesting that structurally complex carboxylic acids like "this compound" could have utility in developing new materials or as bioactive compounds (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in biological systems .
特性
IUPAC Name |
2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-11(2)8-9-4-5(14-3)6(10-8)7(12)13/h4H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSRRNSBRNFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781992-02-6 |
Source


|
| Record name | 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2721870.png)

![N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2721872.png)
![8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721875.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2721879.png)





![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)

